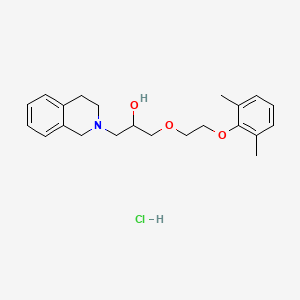

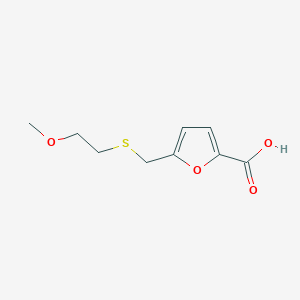

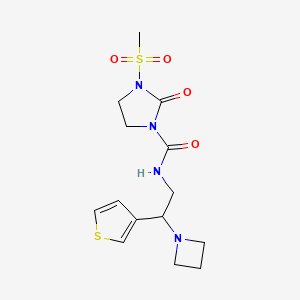

1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A new tandem method was developed for the synthesis of thiazole-substituted pyrrolo [1,2-d][1,2,4]triazin-4(3H)-one derivatives. The method consists of a tandem reaction involving a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Heterocyclic compounds play a crucial role in medicinal chemistry due to their diverse pharmacological properties. The subject compound can be used in the synthesis of novel heterocyclic compounds, such as pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . These derivatives are synthesized through a tandem reaction that involves the formation of the thiazole and then the triazine ring. Such compounds are evaluated for their druglikeness and theoretical pharmacokinetic profiles, indicating their potential as drug candidates .

Drug Design and Discovery

In drug discovery, the design and synthesis of small molecules like our subject compound are essential steps. Nitrogen-based heterocyclic derivatives, in particular, have shown broad pharmacological activities and improved water solubility, making them suitable for drug discovery . The compound’s structural properties may contribute to DNA-, RNA-, or protein-targeted activities, which are critical in developing new therapeutic agents .

Cancer Treatment Research

Compounds with the thiazole moiety have been investigated for their potential in cancer treatment. For instance, derivatives of the subject compound could be designed to inhibit CDK2, a protein kinase that is a target for cancer therapy . By inhibiting CDK2, these compounds could selectively target tumor cells, offering a promising approach to cancer treatment .

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown activity against various bacterial and fungal strains. The subject compound could be modified to enhance its antimicrobial and antifungal properties, potentially leading to the development of new treatments for infectious diseases .

Enzyme Inhibition

The subject compound could serve as a scaffold for the development of enzyme inhibitors. For example, it could be used to create selective inhibitors for enzymes like Cathepsin, which are involved in several physiological processes and diseases .

Pharmacokinetic Modulation

Understanding and modifying the pharmacokinetic profile of a drug is vital for its development. The subject compound’s derivatives could be analyzed for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they have favorable pharmacokinetic profiles for therapeutic use .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives have been found to inhibit the growth of bacteria and fungi, while others have been found to suppress inflammation or tumor growth .

Biochemical Pathways

It’s known that similar compounds can affect a wide range of biochemical pathways, leading to various downstream effects . For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, leading to their death .

Pharmacokinetics

A study on similar compounds found them to be suitable drug candidates according to their druglikeness and theoretical pharmacokinetic profiles .

Result of Action

Similar compounds have been found to induce apoptosis in certain cancer cell lines , suggesting that this compound may have similar effects.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .

Propiedades

IUPAC Name |

1-(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c15-12(19)10-3-7-17(8-4-10)13(20)11-9-21-14(16-11)18-5-1-2-6-18/h1-2,5-6,9-10H,3-4,7-8H2,(H2,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYFJZJMNQVVHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)

![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)

![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)